6-Bromo-4-chloroquinoline-3-carbaldehyde
Overview
Description
6-Bromo-4-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with bromine and chlorine substituents. The molecular weight of the compound is 242.50 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions. For instance, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .Physical and Chemical Properties Analysis
This compound is a light yellow to yellow powder . It has a molecular weight of 242.50 .Scientific Research Applications
Synthesis and Biological Evaluation
6-Bromo-4-chloroquinoline-3-carbaldehyde is a compound that has been studied extensively in the field of organic chemistry, particularly for the synthesis of various heterocyclic systems. A study by Hamama et al. (2018) highlights the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems using related analogs. These compounds have been evaluated for their biological activity, illustrating the synthetic and biological significance of this compound (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Antimicrobial and Antimalarial Properties
Parthasaradhi et al. (2015) synthesized derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, starting from 6-bromo-2-chloro-quinolin-3-carbaldehyde. These compounds were screened for antimicrobial activity against various microorganisms and antimalarial activity, demonstrating the potential of this compound derivatives in developing treatments for infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Potential as Human AKT1 Inhibitor
Ghanei et al. (2016) explored the potential of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives synthesized from 2-chloroquinoline-3-carbaldehydes as inhibitors of AKT1, an enzyme implicated in cancer. These compounds were evaluated fortheir inhibitory potential as human AKT1 inhibitors, suggesting their possible use in cancer treatment (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Synthesis of Biologically Important Compounds
A review by Abdel-Wahab and Khidre (2012) delves into the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, a closely related compound. The study details various reactions, including those involving chloro- and aldehyde substituents, and their application in synthesizing biologically important compounds. This highlights the utility of compounds like this compound in medicinal chemistry (Abdel-Wahab & Khidre, 2012).
Green Synthetic Methods
Patel, Dholakia, and Patel (2020) reviewed green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes. The review emphasized environmentally friendly approaches, including microwave, ultrasound, and solvent-free methods, for the synthesis of compounds with biological activity. This demonstrates the growing importance of sustainable methods in the synthesis of compounds like this compound (Patel, Dholakia, & Patel, 2020).
Antibacterial and Antioxidant Properties
Zeleke et al. (2020) synthesized derivatives of 2-chloroquinoline-3-carbaldehyde, examining their antibacterial activity against various bacteria and antioxidant activity. The findings indicated potential for these derivatives in the development of new antibacterial and antioxidant agents, suggesting similar applications for this compound derivatives (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGLHNBLBNADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446947 | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-31-7 | |
Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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